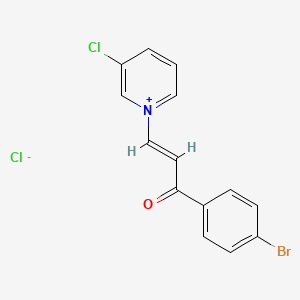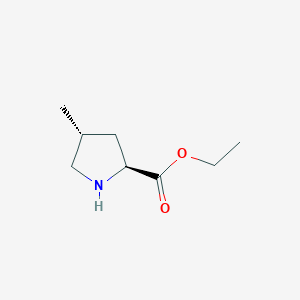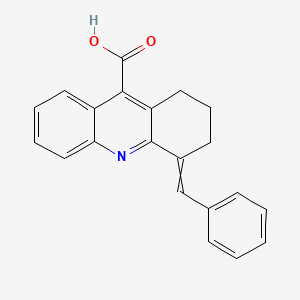![molecular formula C16H12N2O2 B1638195 (E)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B1638195.png)
(E)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and an acrylic acid moiety at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction typically takes place in acetonitrile (MeCN) at elevated temperatures, followed by the addition of acetic acid (AcOH) to complete the reaction . The yields of this method range from 51% to 74% .
Industrial Production Methods
Industrial production methods for 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid are not well-documented in the literature. the multicomponent condensation approach mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glyoxals and other oxidation products.
Reduction: Reduction reactions can convert the acrylic acid moiety to other functional groups.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Gold-catalyzed oxidation reactions are commonly used.
Reduction: Common reducing agents include hydrogen gas (H₂) and metal catalysts.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield glyoxals, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings.
Aplicaciones Científicas De Investigación
3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antibacterial, antifungal, antiviral, and anti-inflammatory activities.
Industry: Used in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with various molecular targets and pathways. For instance, imidazo[1,2-a]pyridine derivatives like this compound can block γ-aminobutyric acid (GABA) receptors, leading to hypnotic and sedative effects . Additionally, the compound may inhibit specific enzymes or proteins involved in disease pathways, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
Zolpidem: Used to treat short-term insomnia and functions by blocking GABA receptors.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
3-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acrylic acid is unique due to its acrylic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to other imidazo[1,2-a]pyridine derivatives. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound for scientific research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H12N2O2 |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
(E)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C16H12N2O2/c19-15(20)10-9-13-16(12-6-2-1-3-7-12)17-14-8-4-5-11-18(13)14/h1-11H,(H,19,20)/b10-9+ |
Clave InChI |
RUBYIZKMLSFLLU-MDZDMXLPSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O |
SMILES isomérico |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)/C=C/C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)C=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[3,5-Bis(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B1638151.png)






